Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate;dihydrochloride
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Overview
Description
Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate;dihydrochloride is a heterocyclic compound that contains both azetidine and triazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of the Triazole Ring: The triazole ring is often formed through cyclization reactions involving hydrazine derivatives and carboxylic acid esters.
Coupling of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings through a condensation reaction, often catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or triazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.
Triazole Derivatives: Compounds such as 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxamide.
Uniqueness
Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate is unique due to its combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings .
Properties
IUPAC Name |
ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.2ClH/c1-2-14-8(13)7-10-6(11-12-7)5-3-9-4-5;;/h5,9H,2-4H2,1H3,(H,10,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXWELJFRMFSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C2CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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